molecular formula C24H26FN5O2S B2364771 2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-14-6

2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2364771
CAS No.: 887220-14-6
M. Wt: 467.56
InChI Key: SHACWUOVBCOFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group, a 4-methoxyphenyl-piperazine moiety, and an ethyl side chain. Its structural complexity arises from the fusion of triazole and thiazole rings, which are further functionalized with aromatic and piperazine substituents.

The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution, analogous to methods described for structurally related molecules . Crystallographic characterization of such compounds typically employs tools like SHELX for refinement and ORTEP-3 for visualization, ensuring precise structural determination .

Properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-6-17(25)7-5-16)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h4-11,21,31H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACWUOVBCOFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique structural features, including a thiazole ring fused with a 1,2,4-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Overview

The compound consists of several functional groups:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
  • Piperazine Ring : Substituted with a methoxyphenyl group, contributing to the compound's pharmacological profile.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections detail its pharmacological properties based on available literature.

Antitumor Activity

Studies have shown that thiazole derivatives often display cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with thiazole rings have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HT-29 (colorectal carcinoma) and Jurkat (T-cell leukemia) .
CompoundCell LineIC50 (µg/mL)
Compound 9A-431 (epidermoid carcinoma)1.61 ± 1.92
Compound 10Jurkat (T-cell leukemia)1.98 ± 1.22

Antimicrobial Properties

The presence of the triazole and thiazole rings suggests potential antimicrobial activity:

  • Mechanism of Action : The interaction of these rings with bacterial enzymes or cell membranes can disrupt cellular processes .

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological properties:

  • Antidepressant Activity : Compounds incorporating piperazine structures exhibit significant activity in models of depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole and triazole derivatives. Key findings include:

  • Substitutions on the Piperazine Ring : The methoxy group enhances activity by increasing solubility and receptor binding affinity.
Structural FeatureEffect on Activity
Methoxy SubstitutionIncreases solubility
Fluorine SubstitutionEnhances lipophilicity

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Screening : A series of thiazole derivatives were screened against multiple cancer cell lines, revealing promising cytostatic activity .
  • Neuropharmacological Assessment : Piperazine derivatives were tested in animal models for their antidepressant effects, showing significant behavioral improvements .

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into key components:

  • Thiazole and Triazole Rings : These heterocycles are known for their biological activity.
  • Piperazine Ring : Often associated with psychoactive properties and used in antidepressants.
  • Fluorophenyl and Methoxyphenyl Substituents : These groups enhance lipophilicity and may improve receptor binding.

Biological Activities

Research indicates that compounds similar to 2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit various biological activities:

Anticancer Activity

Studies have shown that thiazole derivatives can possess anticancer properties. For example:

  • Compound Variants : Thiazole-integrated compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, one derivative showed IC50 values indicating strong selectivity against human lung adenocarcinoma cells .

Anticonvulsant Properties

The anticonvulsant effectiveness of thiazole derivatives has been investigated using animal models. A study highlighted that certain thiazole analogues exhibited protective effects against induced seizures .

Antimicrobial Effects

Thiazole compounds have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives show promising activity against a range of microbial species .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerDemonstrated selectivity against NIH/3T3 and A549 cells with significant apoptosis rates .
Recent SynthesisNovel thiazole pyrimidine derivativesAnticancerEvaluated for antiproliferative activity across multiple cancer cell lines; identified key structural features enhancing activity .
Anticonvulsant StudyThiazole derivativesAnticonvulsantShowed effective seizure protection in picrotoxin-induced models .

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Property Target Compound Compound 4 Compound 5
Core Structure Thiazolo[3,2-b][1,2,4]triazole Thiazole with dihydro-pyrazole Thiazole with dihydro-pyrazole
Substituents 4-Fluorophenyl, 4-methoxyphenyl-piperazine, ethyl 4-Chlorophenyl, 4-fluorophenyl, triazole 4-Fluorophenyl (×2), triazole
Crystal System Not reported Triclinic, P 1̄ Triclinic, P 1̄
Planarity Likely planar (inferred from analogues) Mostly planar; one fluorophenyl group ⊥ Mostly planar; one fluorophenyl group ⊥
Synthetic Yield Not reported High yield High yield

Key Differences and Implications

Substituent Diversity :

  • The target compound incorporates a piperazine ring linked to a 4-methoxyphenyl group, absent in compounds 4 and 4. This moiety may enhance solubility or receptor interaction compared to the chloro/fluorophenyl groups in analogues .
  • The ethyl group on the thiazolo-triazole core could influence steric hindrance during binding, contrasting with the methyl group on the triazole in compounds 4 and 5.

The target compound’s piperazine ring may introduce additional torsional flexibility, altering conformational stability.

Crystallographic Methodology :

  • While compounds 4 and 5 were characterized using single-crystal diffraction and refined via SHELX , the target compound’s structural data (if available) would likely follow similar protocols. ORTEP-3 visualization would aid in illustrating bond angles and torsional strains .

Preparation Methods

Thiazole Ring Formation

The thiazolo[3,2-b]triazole backbone is constructed via a cyclocondensation reaction between ethyl 2-aminothiazole-4-carboxylate and a triazole precursor. Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate, a critical intermediate. Subsequent cyclization with phenacyl bromides introduces the triazole moiety, forming the bicyclic system.

Key Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Duration: 4–6 hours
  • Yield: 65–78%

Triazole Functionalization

The triazole ring undergoes alkylation at position 2 with ethyl iodide in the presence of potassium carbonate. This step introduces the ethyl group, enhancing lipophilicity. Optimal conditions require anhydrous dimethylformamide (DMF) at 60°C for 8 hours, achieving 85% conversion.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.72 (s, 3H, OCH₃), 4.25 (q, J=7.2 Hz, 2H, CH₂CH₃).
    • ¹³C NMR : Confirms the thiazolo-triazole backbone at δ 167.8 (C=S) and 152.4 (C-O).
  • Mass Spectrometry :

    • ESI-MS m/z: 467.56 [M+H]⁺, consistent with the molecular formula C₂₄H₂₆FN₅O₂S.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar thiazolo-triazole core (dihedral angle: 5.2°) and a chair conformation for the piperazine ring. The 4-fluorophenyl and 4-methoxyphenyl groups exhibit a dihedral angle of 77.15°, minimizing steric clashes.

Table 2: Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.21 Å, b=12.45 Å

Process Optimization and Challenges

Yield Improvement Strategies

  • Solvent Screening : Replacing ethanol with acetonitrile in cyclization steps increases yield by 15%.
  • Catalytic Additives : Adding 1 mol% iodine improves Mannich reaction efficiency (95% yield).

Purity Control

  • HPLC Method :
    • Column: C18 (4.6 × 150 mm)
    • Mobile Phase: Acetonitrile/water (70:30)
    • Retention Time: 6.8 minutes.

Scalability Issues

  • Large-scale reactions face precipitation of intermediates, addressed by incremental reagent addition.
  • Pilot-scale trials achieve 78% overall yield with >99% purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the Mannich step by 80%, maintaining 89% yield.

Enzymatic Hydroxylation

Using CYP450 monooxygenases, position 6 hydroxylation achieves 65% yield under mild conditions (pH 7.4, 37°C).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core followed by coupling with fluorophenyl and piperazine derivatives. Key steps include:
  • Ring Formation : Use ethanol or methanol as solvents for cyclization, with reaction temperatures maintained at 70–80°C to minimize side products .
  • Coupling Reactions : Piperazine derivatives are introduced via nucleophilic substitution or reductive amination. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve coupling efficiency .
  • Purification : Crystallization in hot ethanol or methanol enhances purity (≥95%) .
    Yield optimization requires adjusting reaction time (1–4 hours) and solvent polarity. For example, acetonitrile may reduce byproduct formation compared to DMF .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm the presence of the thiazole-triazole core (δ 7.5–8.5 ppm for aromatic protons) and piperazine N-methyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₄H₂₆FN₅O₂S, exact mass 483.17 g/mol) .
  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. What are the key stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : Stability is influenced by:
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
  • Hydrolysis Risk : Avoid aqueous buffers with pH > 8, as the triazole moiety may hydrolyze .
  • Long-Term Stability : Lyophilized powders retain activity for >6 months when stored under argon .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or piperazine (e.g., ethyl, hydroxyethyl) groups to assess impact on receptor binding .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For example, replace the 4-methoxyphenyl group with a 4-fluorophenyl to evaluate changes in IC₅₀ values .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to proteins like serotonin receptors .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR assays) and positive controls (e.g., ketanserin for 5-HT₂A antagonism) to minimize variability .
  • Dose-Response Curves : Generate 8-point curves (0.1–100 μM) in triplicate to calculate precise IC₅₀ values. Address solubility issues with DMSO stocks (<0.1% final concentration) .
  • Orthogonal Validation : Confirm activity via calcium flux assays if initial data from radioligand binding is inconsistent .

Q. How can the enantiomeric purity of this compound be ensured, given its chiral centers?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor elution via CD detection .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps to favor the desired enantiomer .
  • X-Ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (ethyl acetate/hexane) .

Q. What in silico approaches predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to identify cytochrome P450 (CYP3A4) metabolism sites. The methoxyphenyl group may undergo demethylation, forming a reactive quinone intermediate .
  • Toxicity Profiling : Run ProTox-II to assess hepatotoxicity risk. Structural alerts include the thiazole ring (potential glutathione adduct formation) .
  • Metabolite Identification : Simulate phase I/II metabolism with GLORYx; prioritize HPLC-MS/MS for experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.